molecular formula C20H16O B13757875 BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- CAS No. 63020-61-1

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-

Cat. No.: B13757875
CAS No.: 63020-61-1
M. Wt: 272.3 g/mol
InChI Key: KLTNCIFNUYQMON-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of methoxy and methyl groups attached to the benz[a]anthracene structure. Benz[a]anthracene itself is known for being produced during the incomplete combustion of organic matter and is a constituent of tobacco smoke .

Preparation Methods

The synthesis of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- typically involves the functionalization of benz[a]anthracene. One common method is through Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl and methoxy substituents under acidic conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include hydroxylated and halogenated derivatives .

Scientific Research Applications

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.

    Biology: Research on its biological activity helps understand the effects of PAHs on living organisms.

    Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.

    Industry: It is used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which then interact with DNA and proteins .

Comparison with Similar Compounds

Similar compounds to BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- include:

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is unique due to the presence of both methoxy and methyl groups, which influence its chemical behavior and biological interactions.

Properties

CAS No.

63020-61-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

8-methoxy-7-methylbenzo[a]anthracene

InChI

InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3

InChI Key

KLTNCIFNUYQMON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC

Origin of Product

United States

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